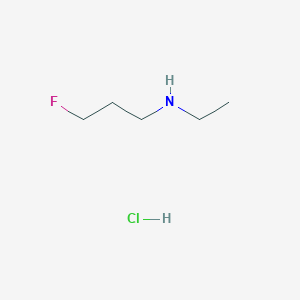
Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered carbon rings that exhibit unique chemical properties due to the ring strain associated with their structure. This compound features an ethyl ester group, a hydroxymethyl group, and a methylene group attached to the cyclobutane ring, making it a versatile molecule in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, followed by functional group modifications. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under mild conditions.
Major Products Formed:
Oxidation: 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylic acid.
Reduction: Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanol.
Substitution: Various substituted cyclobutanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 1-(Hydroxymethyl)-cyclobutanecarboxylate: Lacks the methylene group, resulting in different reactivity and applications.
Methyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its chemical properties.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a methylene group on the cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl 1-(hydroxymethyl)-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)9(6-10)4-7(2)5-9/h10H,2-6H2,1H3 |
Clave InChI |
PXGPOUCMPSKIFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(=C)C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)





